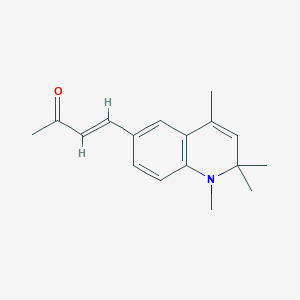
4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one
説明
“4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one” is a chemical compound with the molecular formula C17H21NO . Its molecular weight is 255.36 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC©©N©c2ccc(/C=C/C©=O)cc12 .科学的研究の応用
Sensing Volatile Organic Compounds (VOCs)
A derivative of this compound, known as MQT, has been utilized in the development of a fluorescent sensor array for detecting VOCs . The sensor array, which incorporates MQT and porous polymer substrates, can exhibit solvent polarity-induced emission enhancement. This allows for the colorimetric changes to be distinguished by the naked eye, providing a simple yet effective method for VOC sensing.
Fluorogen-Activating Proteins for Biological Studies
Cyanine dyes derived from this compound have been tested as fluorogens for FAST and nanoFAST proteins . These proteins are genetically encoded fluorescent labels that form complexes with low-molecular-weight fluorogenic compounds, leading to an increase in fluorescence intensity. This property is crucial for studying the functioning of living systems, as it enables the visualization of biological processes in real-time.
Organic Synthesis of Quinoline Derivatives
The compound serves as a precursor in the synthesis of various quinoline derivatives . These derivatives are synthesized through reactions that exhibit good functional group tolerance and atom economy. Such derivatives have significant implications in pharmaceuticals and materials science due to their structural diversity and biological activity.
Luminescent Materials for Optoelectronics
Due to its highly luminescent properties, this compound can be used in the creation of materials for optoelectronic applications . Its ability to exhibit enhanced emission in response to solvent polarity makes it a candidate for use in devices such as organic light-emitting diodes (OLEDs), where color purity and stability are essential.
Chemical Probes for Imaging
The compound’s derivatives can act as chemical probes for imaging applications . When used in conjunction with fluorogen-activating proteins, they can provide a significant increase in brightness, which is beneficial for imaging techniques that require high-resolution and low-background noise.
Analytical Chemistry for Environmental Monitoring
The sensitivity of this compound to changes in solvent polarity can be harnessed for environmental monitoring purposes . It can be used to detect the presence of harmful organic compounds in the environment, contributing to the assessment and management of pollution levels.
Photodynamic Therapy Agents
Research into the photophysical properties of this compound could lead to its application in photodynamic therapy (PDT) . PDT is a treatment that uses photosensitizing agents, along with light, to produce reactive oxygen species that can kill cancer cells or pathogens.
Advanced Material Design
The structural versatility of this compound allows for its incorporation into advanced materials . By modifying its chemical structure, researchers can tailor the properties of materials for specific applications, such as responsive coatings or smart textiles.
作用機序
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and are valuable in drug research and development .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline derivatives are known to have a range of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can enhance the body’s stress response .
特性
IUPAC Name |
(E)-4-(1,2,2,4-tetramethylquinolin-6-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-11H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVNNESDOYZBQH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)

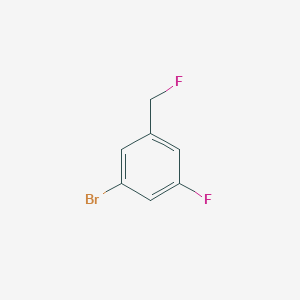
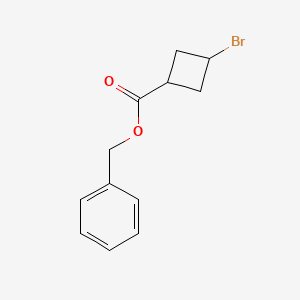
![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
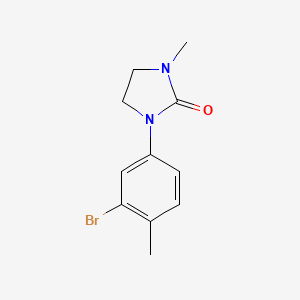

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)


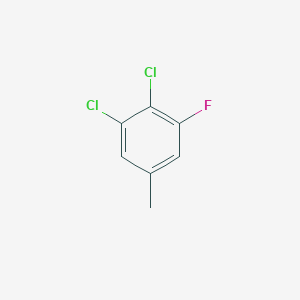
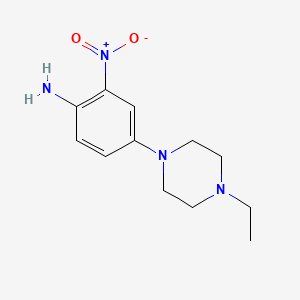
![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)
